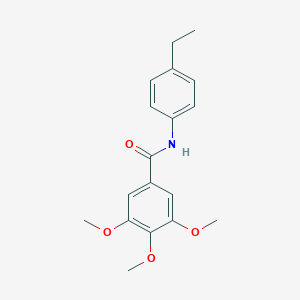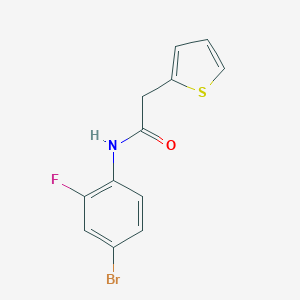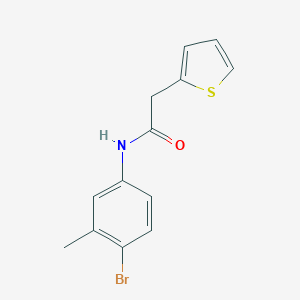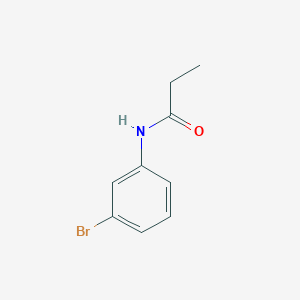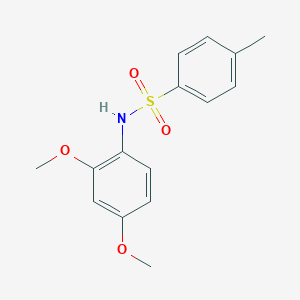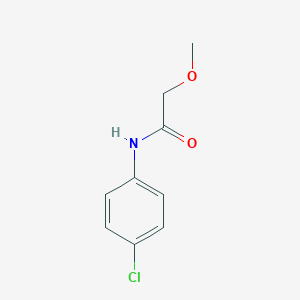
N-(4-chlorophenyl)-2-methoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-2-methoxyacetamide, also known as 4'-chloro-2'-methoxyacetanilide or CMA, is a chemical compound that belongs to the family of acetanilide derivatives. It is a white crystalline powder that is soluble in organic solvents but insoluble in water. CMA has been widely used in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of CMA is not fully understood, but it is believed to be related to its ability to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of prostaglandins and leukotrienes, which are important mediators of inflammation and pain.
Biochemical and Physiological Effects
CMA has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been reported to have antitumor activity in vitro and in vivo. CMA has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia.
Vorteile Und Einschränkungen Für Laborexperimente
CMA has several advantages for use in laboratory experiments, including its ease of synthesis, low cost, and high purity. However, CMA is also known to be toxic and can cause skin and eye irritation. Therefore, proper safety precautions should be taken when handling CMA in the laboratory.
Zukünftige Richtungen
There are several future directions for the use of CMA in scientific research. One potential application is in the development of new anti-inflammatory and analgesic drugs. CMA may also be useful in the treatment of cancer, either as a standalone therapy or in combination with other drugs. Additionally, CMA may have potential applications in the field of organic electronics, due to its unique electronic and optical properties.
Conclusion
In conclusion, N-(4-chlorophenyl)-2-methoxyacetamide is a valuable compound for scientific research due to its unique properties and potential applications. Its ease of synthesis, low cost, and high purity make it an attractive starting material for the synthesis of other compounds. CMA has shown promise in the development of new drugs for the treatment of inflammation and cancer. As research in this field continues, CMA may prove to be a valuable tool for scientists in a wide range of disciplines.
Synthesemethoden
The synthesis of CMA can be achieved through various methods, including the reaction of 4-chloroaniline with methyl chloroacetate in the presence of a base or the reaction of 4-chloroacetanilide with dimethyl sulfate and sodium hydroxide. The yield of CMA can be improved by optimizing reaction conditions such as temperature, reaction time, and reagent ratio.
Wissenschaftliche Forschungsanwendungen
CMA has been extensively used in scientific research as a starting material for the synthesis of other compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used as a reagent in organic chemistry for the preparation of amides, esters, and other derivatives. Moreover, CMA has been utilized in the development of analytical methods for the detection and quantification of various compounds.
Eigenschaften
Molekularformel |
C9H10ClNO2 |
|---|---|
Molekulargewicht |
199.63 g/mol |
IUPAC-Name |
N-(4-chlorophenyl)-2-methoxyacetamide |
InChI |
InChI=1S/C9H10ClNO2/c1-13-6-9(12)11-8-4-2-7(10)3-5-8/h2-5H,6H2,1H3,(H,11,12) |
InChI-Schlüssel |
KHEBQMGPNQUNDN-UHFFFAOYSA-N |
SMILES |
COCC(=O)NC1=CC=C(C=C1)Cl |
Kanonische SMILES |
COCC(=O)NC1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(3-Oxo-1-{4-[(phenylsulfonyl)oxy]phenyl}-1,3-dihydro-2-benzofuran-1-yl)phenyl benzenesulfonate](/img/structure/B291152.png)

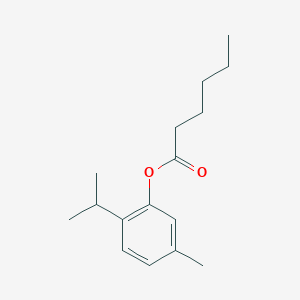

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]hexadecanamide](/img/structure/B291157.png)
